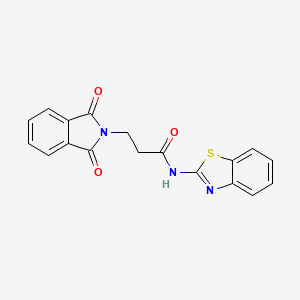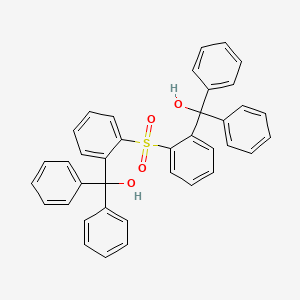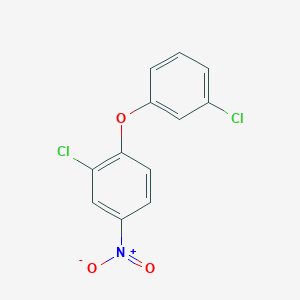![molecular formula C22H37N3O B5172128 (3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5172128.png)
(3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol, commonly known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of neurological disorders. In
Wirkmechanismus
The exact mechanism of action of MP-10 is not fully understood. However, it is believed to exert its neuroprotective effects through the modulation of various signaling pathways in the brain. It has been shown to activate the Akt/GSK-3β signaling pathway, which is involved in the regulation of cell survival and apoptosis. Additionally, it has been found to inhibit the production of reactive oxygen species (ROS), which are known to contribute to neuronal damage.
Biochemical and Physiological Effects
MP-10 has been shown to exert a variety of biochemical and physiological effects. It has been found to increase the expression of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are essential for the survival and growth of neurons. Additionally, it has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MP-10 is its high potency and selectivity. This makes it an ideal candidate for in vitro and in vivo studies. Additionally, its relatively simple synthesis method and high purity make it a cost-effective research tool. However, one of the limitations of MP-10 is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on MP-10. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in animal models and human clinical trials. Additionally, its anti-inflammatory properties may be explored for the treatment of various inflammatory conditions. Finally, its potential as a research tool for the study of neuronal signaling pathways and neurotrophic factors may be further explored.
Conclusion
In conclusion, MP-10 is a synthetic compound with promising therapeutic applications in the treatment of neurological disorders. Its high potency, selectivity, and neuroprotective effects make it a valuable research tool for the study of neuronal signaling pathways and neurotrophic factors. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in animal models and human clinical trials.
Synthesemethoden
The synthesis of MP-10 involves a multi-step process that requires advanced knowledge of organic chemistry. The initial step involves the reaction between 1-(3-methylbutyl)-4-piperidone and 4-(2-phenylethyl)-1-piperazinecarboxylic acid, which results in the formation of the intermediate compound. This is followed by the reduction of the intermediate using sodium borohydride, which leads to the formation of MP-10. The purity of the final product is ensured through chromatographic techniques such as high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. It has also been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
Eigenschaften
IUPAC Name |
(3R,4R)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O/c1-19(2)8-11-24-13-10-21(22(26)18-24)25-16-14-23(15-17-25)12-9-20-6-4-3-5-7-20/h3-7,19,21-22,26H,8-18H2,1-2H3/t21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTUUQUEHYIVCJ-FGZHOGPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(C(C1)O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN1CC[C@H]([C@@H](C1)O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5172058.png)


![N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)

![2-(2-fluorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5172099.png)
![N-(2,3-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5172102.png)
![4-[7-(4-chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-2-methoxyphenyl acetate](/img/structure/B5172104.png)
![4-nitro-N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5172106.png)
![N-mesityl-2-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]thio}propanamide](/img/structure/B5172117.png)


